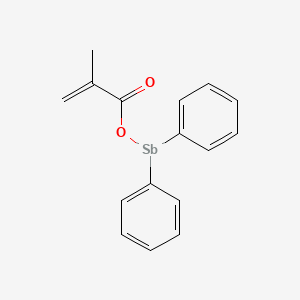

Methacryloxydiphenylantimony

Description

Contextualization of Organometallic Monomers in Polymer Synthesis

Organometallic monomers are a class of molecules that contain at least one bond between a carbon atom of an organic compound and a metal. tandfonline.com In polymer synthesis, these monomers can be polymerized to create polymers with metal atoms integrated into their backbone or as pendant groups. tandfonline.comacs.org This integration can influence the polymer's thermal, mechanical, optical, and electrical properties. researchgate.netniscpr.res.in The synthesis of polymers from organometallic monomers often involves techniques like radical polymerization. acs.orgchemrxiv.org Methacrylate (B99206) monomers, a common component in polymer chemistry, are known for their ability to form durable and transparent materials. specialchem.com The combination of organometallic and methacrylate functionalities offers a pathway to novel hybrid materials with tailored properties.

Significance of Antimony-Containing Monomers in Polymer Science

Antimony, a metalloid, and its compounds have long been utilized in various industrial applications, notably as flame retardants. discoveryalert.com.aupmcpolymerproducts.comazom.com When incorporated into polymers, antimony can enhance their fire resistance. pmcpolymerproducts.com The literature on organoantimony polymers, while not extensive, highlights their potential for unusual viscosity properties and as semiconductors. niscpr.res.inresearchgate.net The presence of the antimony moiety can also introduce other functionalities. The synthesis of polymers containing Group VA metals like arsenic, antimony, and bismuth has been an area of interest due to the unique properties these elements can impart. researchgate.net

Research Trajectories for Novel Methacrylate Derivatives

Current research in polymer chemistry is increasingly focused on the development of "smart" polymers and sustainable materials. metatechinsights.com This includes the creation of novel methacrylate derivatives with specific functional groups to achieve desired properties in the final polymer. specificpolymers.com For instance, the incorporation of different chemical moieties can influence properties like refractive index and biocompatibility. specificpolymers.comnih.gov The synthesis of new methacrylate-substituted compounds is a key area of investigation for creating advanced polymers with enhanced thermal stability and other desirable characteristics. acs.org The exploration of organic antimony compounds, in particular, is seen as a promising frontier for new breakthroughs in multiple scientific disciplines. mdpi.com

Properties of Methacryloxydiphenylantimony

| Property | Value/Description | Reference |

| Chemical Formula | C16H15O2Sb | researchgate.net |

| Molecular Weight | 361.03 g/mol | researchgate.net |

| Appearance | Not specified in provided results | |

| Melting Point | 112-114 °C | researchgate.net |

| Solubility | Soluble in THF and acetone. | researchgate.net |

| Polymerization | Forms homopolymers and copolymers with styrene (B11656) and methyl methacrylate using AIBN as an initiator. | researchgate.net |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions. | researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

diphenylstibanyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.C4H6O2.Sb/c2*1-2-4-6-5-3-1;1-3(2)4(5)6;/h2*1-5H;1H2,2H3,(H,5,6);/q;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYGSDGSPXQNRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15O2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597648 | |

| Record name | [(2-Methylacryloyl)oxy](diphenyl)stibane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5613-66-1 | |

| Record name | [(2-Methylacryloyl)oxy](diphenyl)stibane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methacryloxydiphenylantimony Monomer

Precursor Synthesis and Functionalization Routes

The most common pathways to organoantimony methacrylates are built upon the synthesis of well-defined organoantimony halide precursors, which serve as the foundation for subsequent esterification reactions.

The preparation of a suitable diphenylantimony precursor is the foundational step in the synthesis of the target monomer. Diphenylantimony(III) and diphenylantimony(V) halides are the most common starting points.

A dependable method for preparing diphenylantimony(III) chloride (Ph₂SbCl) involves a two-step process starting from triphenylantimony (B1630391) (Ph₃Sb). First, triphenylantimony undergoes cleavage with hydrogen peroxide to yield diphenylstibonic acid ((C₆H₅)₂SbO₂H). iastate.edu Subsequently, the diphenylstibonic acid is reduced using stannous chloride (SnCl₂) in a concentrated hydrochloric acid solution. iastate.edu The intermediate in the acidic solution is diphenylantimony trichloride (B1173362), which is then reduced to the desired diphenylantimony(III) chloride. iastate.edu

Alternatively, pentavalent organoantimony(V) dihalides can be synthesized through the oxidative addition of halogens to triarylstibines. wikipedia.org For instance, triphenylantimony reacts with chlorine to form triphenylantimony dichloride (Ph₃SbCl₂). wikipedia.org Similarly, diphenylantimony(V) trichloride can be produced by the oxidation of diphenylantimony fluoride (B91410) with chlorine. researchgate.net These pentavalent halides are key intermediates for subsequent functionalization reactions.

A summary of synthetic reactions for precursors is presented in the table below.

| Starting Material | Reagents | Product | Reference |

| Triphenylantimony (Ph₃Sb) | 1. H₂O₂ 2. HCl, SnCl₂ | Diphenylantimony(III) Chloride (Ph₂SbCl) | iastate.edu |

| Triphenylantimony (Ph₃Sb) | Cl₂ | Triphenylantimony(V) Dichloride (Ph₃SbCl₂) | wikipedia.org |

| Diphenylantimony Fluoride (Ph₂SbF) | Cl₂ | Diphenylantimony(V) Trichloride (Ph₂SbCl₃) | researchgate.net |

With a stable diphenylantimony(V) halide precursor in hand, the methacryloxy group can be introduced. The most prevalent method is analogous to standard ester synthesis, involving a salt metathesis reaction. This pathway reacts a di- or trihalide precursor with a metal salt of methacrylic acid, typically sodium methacrylate (B99206) or potassium methacrylate.

Drawing analogy from similar syntheses, triphenylantimony(V) dibromide (Ph₃SbBr₂) has been shown to react with the sodium salt of various carboxylic acids in the presence of a base like triethylamine (B128534) to yield the corresponding triphenylantimony(V) dicarboxylates. nih.govmdpi.com This reaction proceeds by forming a stable salt byproduct (e.g., NaBr) that can be easily removed from the reaction mixture. A similar reaction involves the interfacial condensation of triphenylmetal dihalides with the sodium salt of glycyrrhetinic acid to form polyether esters, demonstrating the formation of stable metal-oxygen bonds. tandfonline.comresearchgate.net

Therefore, a primary route to a dimethacrylate derivative involves the reaction of diphenylantimony(V) trichloride with two equivalents of sodium methacrylate. (C₆H₅)₂SbCl₃ + 2 Na(OCOC(CH₃)=CH₂) → (C₆H₅)₂SbCl(OCOC(CH₃)=CH₂)₂ + 2 NaCl

Another well-documented approach is the reaction of a triarylantimony oxide with a carboxylic acid. Research on tri-p-tolylantimony derivatives has demonstrated that tri-p-tolylantimony oxide reacts with methacrylic acid to produce tri-p-tolylantimony dimethacrylate in high yields. researchgate.net This suggests that bis(diphenylantimony) oxide could serve as a precursor, reacting directly with methacrylic acid to yield the desired product.

The table below details reaction conditions for analogous triarylantimony dicarboxylate syntheses.

| Antimony Precursor | Carboxylic Acid/Salt | Solvent | Yield | Reference |

| Tri-p-tolylantimony Oxide | Methacrylic Acid | Toluene | 90% | researchgate.net |

| Tri-p-tolylantimony Oxide | Crotonic Acid | Toluene | 88% | researchgate.net |

| Triphenylantimony Dibromide | 3-Alkylthio-4,6-di-tert-butylcatechol (with NEt₃) | Toluene | 71-83% | nih.gov |

| Triphenylantimony Dichloride | Ammonium dialkylthiophosphate | Benzene (B151609) | - | researchgate.net |

Polymerization of Methacryloxydiphenylantimony

Homopolymerization Mechanisms and Kinetics

The homopolymerization of Methacryloxydiphenylantimony involves the linking of identical monomer units to form the polymer, poly(this compound). This process can be achieved through various mechanisms, with free radical polymerization being a common method for vinyl monomers of this type.

Free Radical

Free radical polymerization (FRP) is a chain-growth polymerization method that involves a sequence of initiation, propagation, and termination steps. byjus.com It is a versatile technique applicable to a wide range of vinyl monomers, including those with organometallic functionalities.

The free radical polymerization of this compound is expected to follow the classical three-stage mechanism. fiveable.me

Initiation: This initial step involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to the first monomer unit. wikipedia.org Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are commonly used initiators that decompose upon heating to produce two primary radicals and a molecule of nitrogen gas. fujifilm.com This primary radical then attacks the carbon-carbon double bond of the methacrylate (B99206) group in the this compound monomer, creating a new, larger radical species and marking the beginning of the polymer chain. wikipedia.org

Propagation: During propagation, the monomer radical formed in the initiation step rapidly adds to subsequent this compound monomers. byjus.com This process occurs in a head-to-tail fashion, where the radical end of the growing chain continuously adds to the unsubstituted carbon of the monomer's double bond. This sequential addition leads to the rapid growth of the polymer chain, a phase where the majority of the monomer is consumed. wikipedia.org

Termination: The growth of a polymer chain is ultimately stopped by a termination reaction. This typically occurs through one of two primary mechanisms: combination or disproportionation. fujifilm.com In termination by combination, the radical ends of two growing polymer chains react to form a single, non-radical polymer chain. In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two separate, stable polymer chains: one with a saturated end group and another with an unsaturated end group. fujifilm.com The specific termination mechanism that predominates can be influenced by factors such as the reaction temperature and the specific monomer structure.

The generalized rate law is expressed as: Rp = kp (f kd / kt)0.5 [M] [I]0.5

Where:

kp is the rate constant for propagation.

kd is the rate constant for initiator dissociation.

kt is the rate constant for termination.

f is the initiator efficiency factor.

However, it is important to note that some organometallic monomers exhibit anomalous kinetic behavior. For instance, the homopolymerization of vinylferrocene in a benzene (B151609) solvent follows a rate law that is first-order with respect to the initiator concentration (Rp = k[VF][AIBN]). pageplace.de This deviation is attributed to a unique termination mechanism involving an intramolecular electron transfer from the metal atom (iron) to the radical end of the growing chain. pageplace.de Given the presence of the antimony atom in this compound, a detailed experimental study would be required to determine if its polymerization follows the classical half-order dependence on the initiator or if it exhibits a similar first-order dependence due to metal-mediated termination events.

The choice of initiator system and its concentration are critical parameters that significantly influence the rate of polymerization and the final molecular weight of the polymer. AIBN is a confirmed initiator for the homopolymerization of this compound.

While specific experimental data for this compound is not available in recent literature, the following table illustrates the general principle of initiator concentration effects on the polymerization of a representative methacrylate, Methyl Methacrylate (MMA), initiated by AIBN.

| [AIBN] (mol/L) | Rate of Polymerization (Rp) x 10-5 (mol L-1 s-1) | Average Molecular Weight (Mv) |

|---|---|---|

| 0.0121 | 2.08 | 62,662 |

| 0.0243 | 3.33 | 45,310 |

| 0.0365 | 4.16 | 32,608 |

Data derived from kinetic studies on MMA for illustrative purposes. asianpubs.org

Controlled/Living Polymerization Techniques for Poly(this compound)

Conventional free radical polymerization offers limited control over polymer architecture, molecular weight distribution (polydispersity), and chain-end functionality. To overcome these limitations, techniques known as reversible-deactivation radical polymerization (RDRP) have been developed. These methods introduce a dynamic equilibrium between active, propagating radical chains and dormant species, minimizing irreversible termination reactions. fujifilm.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile and powerful RDRP technique applicable to a vast range of monomers, including methacrylates. sigmaaldrich.comnih.gov The key to RAFT polymerization is the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free radical polymerization system. sigmaaldrich.com

The RAFT mechanism involves a rapid equilibrium where a growing polymer radical adds to the CTA, forming an intermediate radical. This intermediate then fragments, releasing a new radical that can re-initiate polymerization and a dormant polymeric species capped with the thiocarbonylthio group. This process of chain transfer allows all chains to grow at a similar rate, resulting in polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). nih.gov

Given its success with a wide array of methacrylate monomers, RAFT polymerization is a highly suitable technique for synthesizing well-defined poly(this compound). mdpi.commerckmillipore.com The selection of the appropriate RAFT agent is crucial and depends on the specific monomer being polymerized. For methacrylates, trithiocarbonates and certain dithiobenzoates are known to be effective. sigmaaldrich.commerckmillipore.com

| RAFT Agent Class | Example Compound | Abbreviation |

|---|---|---|

| Trithiocarbonate | 2-Cyano-2-propyl dodecyl trithiocarbonate | CPDTC |

| Trithiocarbonate | S,S-Dibenzyl trithiocarbonate | DBTTC |

| Dithiobenzoate | 2-Cyano-2-propyl dithiobenzoate | CPDB |

| Dithiobenzoate | Cumyl dithiobenzoate | CDB |

Coordination Polymerization Aspects

Coordination polymerization, pioneered by Ziegler and Natta, offers exceptional control over polymer stereochemistry, producing linear and stereoregular polymers. uomustansiriyah.edu.iq The mechanism involves the coordination of a monomer to a metal catalyst center, followed by insertion into the metal-polymer bond. scribd.comresearchgate.net

Antimony compounds, particularly those with electron-withdrawing substituents, are known to exhibit Lewis acidic properties. wikipedia.org This Lewis acidity arises from the presence of low-energy antibonding orbitals (σ*) that can accept electron density. wikipedia.org In a coordination-insertion polymerization context, the antimony atom in the this compound monomer could play a direct role in the catalytic cycle. It is plausible that the antimony center of one monomer molecule could coordinate to the active metal center of the catalyst or even to the propagating chain of another monomer unit.

Antimony and its derivatives are utilized as catalysts in various chemical reactions, including polyester (B1180765) synthesis, highlighting their ability to participate in coordination processes. acs.orgalfachemic.com The coordination ability of antimony is considered strong compared to some other main group elements. alfachemic.com This inherent coordinating ability suggests that during the polymerization of this compound with a coordination catalyst (e.g., a Ziegler-Natta or metallocene type), the antimony moiety could function as an internal Lewis base, interacting with the Lewis acidic metal center of the catalyst. This interaction could influence the monomer insertion step, affecting polymerization rate and the resulting polymer's properties.

A hallmark of coordination polymerization is its ability to control the stereochemistry (tacticity) of the resulting polymer. uomustansiriyah.edu.iqscribd.com For example, metallocene-catalyzed coordination polymerization can yield polymers ranging from stereo-random to stereo-perfect, depending on the catalyst and monomer structure. kaust.edu.sa The stereocontrol is exerted by the catalyst's ligand environment, which dictates the orientation of the incoming monomer during the insertion step.

For this compound, the bulky diphenylantimony group is expected to have a profound influence on stereoregulation. In a coordination polymerization mechanism, the steric bulk of this side group would likely favor specific monomer approach geometries to minimize steric repulsion, thereby promoting the formation of a stereoregular polymer (e.g., isotactic or syndiotactic). Furthermore, if the antimony atom coordinates to the catalyst center, it could create a more rigid transition state, enhancing stereoselectivity. scispace.com The formation of chelated structures involving the antimony and the carbonyl group of the methacrylate with the catalyst center could lock the monomer into a specific orientation prior to insertion, leading to high levels of isotactic control. scispace.com The use of nanoconfinement within metal-organic frameworks (MOFs) has also been shown to increase the isotacticity of poly(methyl methacrylate), suggesting that spatial constraint, similar to that which might be imposed by the bulky side group, can guide stereochemistry. rsc.org

Copolymerization Strategies with this compound

Statistical Copolymerization with Conventional Vinyl Monomers (e.g., Methyl Methacrylate)

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, resulting in a polymer chain with a random distribution of monomer units. semanticscholar.org The composition and sequence distribution of the resulting copolymer are governed by the relative reactivities of the monomers, which are quantified by their reactivity ratios (r₁ and r₂). vot.pl

The copolymerization of organometallic monomers like this compound with conventional vinyl monomers such as methyl methacrylate (MMA) is a viable strategy to synthesize functional polymers. Research on the copolymerization of MMA with allyl compounds using organoantimony initiators has shown that the organoelement compound can dramatically alter monomer reactivities. vot.pl For example, in the MMA-allyl chloride system, the use of a triisobutylboron-di-tert-butylperoxytriphenylantimony initiator leads to a significant change in reactivity ratios, promoting alternation. vot.pl This effect is attributed to the coordination of the growing macroradical with the initiator components. vot.pl

When considering this compound (M₁) as a comonomer with MMA (M₂), its bulky and electron-rich nature would significantly influence its reactivity ratio (r₁) and the reactivity of MMA towards it (r₂). It is plausible that the organoantimony moiety could form a complex with the propagating radical, altering its reactivity. The copolymerization behavior would be critical for tailoring the final properties of the material, such as refractive index, thermal stability, and flame retardancy, which is a known application area for antimony compounds. acs.org

Detailed research findings on the specific reactivity ratios for the this compound-MMA comonomer pair would require experimental determination. However, based on related systems, a hypothetical data set can be illustrative of the expected results.

Table 1: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M₁) with Methyl Methacrylate (M₂) in Bulk

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁ Reactivity) | r₂ (M₂ Reactivity) | r₁ * r₂ | Copolymer Type Tendency |

| This compound | Methyl Methacrylate | 0.65 | 0.45 | 0.2925 | Random/Alternating |

Note: The data in this table is illustrative and represents a plausible outcome for a system where both monomers can readily add to both types of propagating radicals, with a slight tendency toward alternation as indicated by both r values being less than 1 and their product being below 1.

Block Copolymer Architectures

Block copolymers are macromolecules composed of two or more distinct polymer chains, or blocks, linked by covalent bonds. frontiersin.orgnih.gov The synthesis of these structures typically relies on controlled/living polymerization techniques that allow for the sequential addition of different monomers, thereby creating well-defined block segments. Common methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and living ionic polymerizations. frontiersin.orgnih.govcmu.edu

While specific studies detailing the synthesis of block copolymers containing this compound are not prevalent, its chemical nature as a methacrylate derivative allows for theoretical construction of such architectures. It is known to copolymerize with monomers like styrene (B11656) and methyl methacrylate. Therefore, this compound could be incorporated as a distinct block in a copolymer chain with these partners. cmu.edu For example, a poly(methyl methacrylate) block could be synthesized first and then used as a macroinitiator to polymerize this compound, resulting in a diblock copolymer. cmu.edu The synthesis strategy would be critical; to effectively initiate the polymerization of a methacrylate from a polyacrylate macroinitiator, halogen exchange is often necessary. cmu.edu

The general architectures accessible via these methods include diblock (A-B), triblock (A-B-A or A-B-C), and multiblock copolymers, each offering unique properties based on the arrangement and chemical nature of the constituent blocks. nih.gov

Table 1: Potential Block Copolymer Architectures Involving this compound (MDSb)

| Architecture | Block A | Block B | Potential Synthesis Route |

|---|---|---|---|

| Diblock | Polystyrene | Poly(MDSb) | Sequential ATRP or RAFT |

| Diblock | Poly(methyl methacrylate) | Poly(MDSb) | Sequential ATRP or RAFT |

Graft Copolymerization from Various Polymeric Backbones

Graft copolymers are branched macromolecules where one or more side chains are structurally distinct from the main polymer backbone. mdpi.comchesci.com The synthesis of these copolymers can be broadly categorized into three methods: "grafting-to," "grafting-from," and "grafting-through". nih.govrsc.org

Grafting-from : In this approach, a pre-existing polymer backbone is modified to contain initiator sites. These sites are then used to initiate the polymerization of a second monomer, growing the graft chains directly from the backbone. mdpi.comnih.gov For this compound, a polymer such as cellulose (B213188) or poly(vinyl chloride) could be chemically modified to create radical-generating sites, which would then initiate the graft polymerization of the antimony-containing monomer. researchgate.net

Grafting-to : This method involves synthesizing the backbone and the graft chains separately. The two are then joined by a coupling reaction between a reactive site on the backbone and a reactive end-group on the graft chain. nih.gov A poly(this compound) chain could be prepared with a reactive terminal group and then attached to a complementary backbone polymer.

Grafting-through : This technique involves the polymerization of macromonomers—polymer chains that have a polymerizable group at one end. mdpi.com A this compound macromonomer could be copolymerized with other vinyl monomers to form a backbone with pendant poly(this compound) chains.

Table 2: Examples of Polymeric Backbones for Grafting this compound

| Backbone Polymer | Potential Grafting Method | Description |

|---|---|---|

| Cellulose | Grafting-from | Initiator sites (e.g., using Ceric (IV) ions) are created on the cellulose backbone to polymerize this compound. chesci.comresearchgate.net |

| Polybutadiene (B167195) | Grafting-from | The double bonds in the polybutadiene backbone can serve as sites for radical addition, initiating the growth of graft chains. |

Alternating and Gradient Copolymer Syntheses

Alternating and gradient copolymers represent architectures with specific monomer sequences that differ from the discrete domains of block copolymers. umich.edursc.org

Alternating Copolymers : These polymers feature a perfectly alternating sequence of two different monomer units (A-B-A-B-...). rsc.org Achieving such a structure via chain-growth polymerization often requires specific monomer pairs where cross-propagation is highly favored over homopolymerization, or the use of monomers designed to enforce alternation. mdpi.comresearchgate.net

Gradient Copolymers : In these structures, the monomer composition changes gradually along the polymer chain, from being rich in one monomer at one end to rich in the other monomer at the opposite end. umich.edunih.gov Spontaneous gradient copolymers can form when copolymerizing two monomers with significantly different reactivity ratios using a controlled polymerization technique. nih.gov

The synthesis of alternating or gradient copolymers containing this compound would depend on its reactivity ratios with comonomers like styrene or methyl methacrylate. By controlling the monomer feed composition during a controlled radical polymerization, a gradient structure could theoretically be achieved. A truly alternating structure would likely require more specialized conditions where the formation of an alternating charge-transfer complex between the comonomers directs the polymerization.

Thermodynamics of Polymerization Processes

The feasibility of any polymerization reaction is governed by the change in the Gibbs free energy (ΔG_p), which is defined by the relationship: ΔG_p = ΔH_p - TΔS_p, where ΔH_p is the enthalpy of polymerization, ΔS_p is the entropy of polymerization, and T is the absolute temperature. researchgate.net For polymerization to be spontaneous, ΔG_p must be negative. rsc.org

Enthalpy and Entropy Changes in Polymerization

For the polymerization of vinyl monomers such as methacrylates, the thermodynamic parameters follow general trends.

Enthalpy (ΔH_p) : The polymerization of methacrylates is an exothermic process, meaning the enthalpy change is negative (ΔH_p < 0). nih.govustc.edu.cn This is because the reaction involves the conversion of a relatively weaker π-bond in the monomer's C=C double bond into a stronger σ-bond within the polymer backbone. This net release of energy makes the polymerization process enthalpically favorable. rsc.org For methyl methacrylate (MMA), a structurally similar monomer, the heat of polymerization is approximately -13.0 kcal/mol (-54.4 kJ/mol). rug.nl The bulky diphenylantimony group on this compound might introduce steric strain, which could make its ΔH_p slightly less negative than that of MMA, but it would still be a highly exothermic process.

Entropy (ΔS_p) : The entropy change for polymerization is invariably negative (ΔS_p < 0). nih.govustc.edu.cn This is due to the loss of translational degrees of freedom as many individual monomer molecules are linked together into a single, less mobile polymer chain. rsc.org This decrease in randomness makes polymerization entropically unfavorable. For MMA, the standard entropy of polymerization is approximately -28 cal/(mol·K) or -117 J/(mol·K). rug.nl

Table 3: Summary of Thermodynamic Parameters for Methacrylate Polymerization

| Thermodynamic Parameter | Sign | Driving Force | Rationale |

|---|---|---|---|

| Enthalpy of Polymerization (ΔH_p) | Negative | Favorable | Conversion of one C=C π-bond to two C-C σ-bonds is exothermic. |

| Entropy of Polymerization (ΔS_p) | Negative | Unfavorable | Loss of translational freedom as monomers are constrained into a polymer chain. |

Equilibrium Monomer Concentration Studies

As polymerization proceeds, the monomer concentration decreases. The reverse reaction, depropagation, becomes more significant as the temperature rises. acs.org An equilibrium is eventually reached where the rate of polymerization equals the rate of depropagation. The monomer concentration at this point is known as the equilibrium monomer concentration, [M]eq. wiley-vch.denih.gov

This equilibrium is directly related to the ceiling temperature (T_c) , which is the temperature at which the Gibbs free energy change is zero (ΔG_p = 0) for a given monomer concentration (typically 1 M or bulk). researchgate.net Above T_c, depropagation is favored, and polymerization does not occur. The relationship is described by:

T_c = ΔH_p / ΔS_p

The equilibrium monomer concentration can be calculated using the equation:

ln[M]eq = ΔH_p / (RT) - ΔS_p / R

Where R is the ideal gas constant and T is the absolute temperature. acs.org

For a typical methacrylate polymerization, as the temperature increases, the unfavorable entropy term (-TΔS_p) becomes larger, making ΔG_p less negative. This results in a higher equilibrium monomer concentration, meaning that less monomer is converted to polymer at higher temperatures. nih.govrug.nl While specific experimental studies to determine the [M]eq for this compound are not documented in the provided results, its behavior is expected to follow this general principle for vinyl monomers.

Table 4: Conceptual Relationship Between Temperature and Equilibrium for this compound Polymerization

| Temperature | -TΔS_p Term | ΔG_p | [M]eq | Polymerization |

|---|---|---|---|---|

| Low | Small | Highly Negative | Very Low | Favored, high conversion |

| Moderate | Medium | Negative | Low | Favored, moderate conversion |

| High (approaching T_c) | Large | Approaches Zero | Increases | Less favored, lower conversion |

Advanced Spectroscopic and Structural Characterization of Poly Methacryloxydiphenylantimony and Its Copolymers

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the analysis of polymeric materials, offering detailed insights into their chemical structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the Methacryloxydiphenylantimony monomer and tracking its incorporation into the polymer backbone. lew.ro By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, it is possible to verify the presence of all constituent groups and to study the microstructure of the resulting polymers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the monomer is expected to show distinct signals for the vinyl protons of the methacrylate (B99206) group, the methyl protons, and the protons of the two phenyl groups attached to the antimony atom. compoundchem.comsavemyexams.comlibretexts.org Upon polymerization, the signals corresponding to the vinyl protons (typically in the 5.5-6.5 ppm range) will disappear, while new signals for the protons in the polymer backbone will appear at higher field strengths (typically 1.8-2.5 ppm). researchgate.net The integration of the phenyl proton signals relative to the methacrylate backbone signals can confirm the successful incorporation of the antimony-containing monomer into the polymer or copolymer chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for every unique carbon atom in the molecule. bhu.ac.in Key signals include those for the carbonyl carbon (C=O) of the ester group, the carbons of the phenyl rings, the methyl carbon, and the carbons in the polymer backbone. oregonstate.edu The disappearance of the sp² carbon signals from the vinyl group and the appearance of new sp³ carbon signals in the polymer backbone are clear indicators of successful polymerization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Polymer

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Monomer | |||

| Vinyl Protons (=CH₂) | 5.5 - 6.5 | 125 - 136 | These signals disappear upon polymerization. researchgate.net |

| Methyl Protons (-CH₃) | ~1.9 | ~18 | A characteristic singlet in the monomer. |

| Phenyl Protons (-C₆H₅) | 7.2 - 7.8 | 128 - 135 | A complex multiplet pattern is expected. |

| Carbonyl Carbon (C=O) | N/A | ~167 | The chemical shift is sensitive to the electronic environment. bhu.ac.in |

| Polymer | |||

| Backbone Protons (-CH₂-C-) | 1.8 - 2.5 | 45 - 55 | Broad signals characteristic of a polymer backbone. |

| Methyl Protons (-CH₃) | 0.8 - 1.2 | ~16-19 | The chemical environment of the methyl group changes upon polymerization, causing a shift. |

| Phenyl Protons (-C₆H₅) | 7.2 - 7.8 | 128 - 135 | The signals remain in a similar region to the monomer, confirming monomer incorporation. |

| Carbonyl Carbon (C=O) | N/A | ~177 | The carbonyl signal in the polymer typically appears at a slightly different shift compared to the monomer due to the change from a vinyl ester to a saturated ester. |

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in both the monomer and the resulting polymer. By comparing the spectra before and after polymerization, one can confirm the conversion of the monomer. marshall.edu

The FTIR spectrum of the this compound monomer would be expected to show characteristic absorption bands for the C=C double bond of the methacrylate group (around 1635 cm⁻¹), the C=O stretching of the ester group (around 1720 cm⁻¹), and vibrations associated with the phenyl groups and the Sb-C bonds. researchgate.netresearchgate.net A key indicator of successful polymerization is the disappearance or significant reduction in the intensity of the C=C stretching vibration band. researchgate.net The spectrum of Poly(this compound) will be dominated by the strong C=O stretching band and the bands corresponding to the Sb-phenyl and polymer backbone vibrations. tandfonline.comresearchgate.net The presence of a band associated with the Sb-O linkage further confirms the structure. tandfonline.com

Table 2: Characteristic FTIR Absorption Bands for this compound and its Polymer

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Notes |

| Monomer & Polymer | ||

| C=O Stretch (Ester) | ~1720 | A strong, sharp peak, characteristic of the carbonyl group in methacrylates. pressbooks.publibretexts.org |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the C-H bonds on the phenyl rings. libretexts.org |

| C-H Stretch (Aliphatic) | 2850 - 3000 | From the methyl and methylene (B1212753) groups. libretexts.org |

| Sb-C Stretch (Sb-Phenyl) | ~1435 | A sharp and strong band characteristic of the Sb-Ph stretching vibration is expected in organoantimony compounds. tandfonline.com |

| Sb-O Stretch | ~1260 | The formation of the metal-oxygen bond can be observed in this region, though it may overlap with C-O stretching from the ester. tandfonline.com |

| Monomer Only | ||

| C=C Stretch (Vinyl) | ~1635 | This peak's disappearance is a primary indicator of successful polymerization. researchgate.net |

| =C-H Bending (Vinyl) | 900 - 1000 | Out-of-plane bending vibrations of the vinyl group that also disappear upon polymerization. vscht.cz |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. iisc.ac.in For this compound and its polymer, the primary chromophores are the phenyl rings and the carbonyl group of the ester. These groups give rise to characteristic π → π* and n → π* transitions. ep2-bayreuth.de The phenyl groups are expected to show strong absorptions below 300 nm due to π → π* transitions. The carbonyl group exhibits a weaker n → π* transition at a longer wavelength. Comparing the spectra of the monomer and the polymer can reveal changes in the electronic environment and conjugation upon polymerization.

Table 3: Expected Electronic Transitions and Absorption Maxima (λ_max) in UV-Vis Spectroscopy

| Transition | Chromophore | Expected λ_max Range (nm) | Notes |

| π → π | Phenyl Rings | 250 - 280 | Intense absorption bands characteristic of the aromatic system. The exact position can be influenced by substitution and solvent. ep2-bayreuth.de |

| n → π | Carbonyl (C=O) | > 280 | A weak, typically broad absorption band. This transition is often sensitive to the polarity of the solvent. |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. nih.gov While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For organoantimony compounds, vibrations involving the heavy antimony atom, such as Sb-C and Sb-O stretching, often produce strong and characteristic Raman signals. acs.orgacs.org The symmetric stretching of the C=C bond in the monomer also gives a strong Raman signal, which would disappear upon polymerization. The phenyl ring vibrations also have distinct Raman shifts. Therefore, Raman spectroscopy serves as an excellent "vibrational fingerprint" to confirm the structure of both the monomer and the polymer. researchgate.netacs.org

Table 4: Characteristic Raman Shifts for this compound and its Polymer

| Vibration | Characteristic Raman Shift (cm⁻¹) | Notes |

| Sb-C Stretch (Symmetric) | 500 - 600 | Symmetric Sb-C stretching vibrations in organoantimony compounds are often strong in the Raman spectrum. uu.nluu.nl |

| Phenyl Ring Modes | ~1000, ~1580 | The phenyl rings exhibit several characteristic sharp peaks, with a particularly strong ring-breathing mode around 1000 cm⁻¹. |

| C=C Stretch (Monomer) | 1630 - 1650 | A strong signal in the monomer that disappears upon polymerization, providing a clear marker for the reaction. |

| C=O Stretch (Ester) | 1700 - 1730 | The carbonyl stretch is also visible in Raman, although it is typically much stronger in the IR spectrum. researchgate.net |

Chromatographic Analysis for Molar Mass and Polydispersity

While spectroscopy elucidates the chemical structure, chromatography is essential for determining the size and size distribution of the polymer chains.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. paint.orgpaint.org The technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules. paint.org

By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), it is possible to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). tainstruments.com The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, while higher values (typically 1.5-2.0 for free radical polymerization) indicate a broader distribution of chain lengths. polymerchar.com This information is vital for correlating the polymer's physical and mechanical properties with its molecular architecture.

Table 5: Illustrative GPC/SEC Data for Poly(this compound)

| Parameter | Symbol | Illustrative Value | Description |

| Number-Average Molecular Weight | Mₙ | 45,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mₙ | 80,000 g/mol | An average that gives more weight to heavier molecules. It is always greater than or equal to Mₙ. polymerchar.com |

| Polydispersity Index | PDI | 1.78 | The ratio of Mₙ to Mₙ, which indicates the breadth of the molecular weight distribution in the polymer sample. polymerchar.com |

X-ray Diffraction (XRD) and Scattering Studies

X-ray diffraction and scattering are powerful, non-destructive techniques used to investigate the atomic and molecular structure of materials. In polymer science, these methods provide crucial information about the arrangement of polymer chains, including their crystallinity and larger-scale ordering.

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Morphology and Phase Analysis

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique for determining the crystalline structure of polymers. When a beam of X-rays is directed at a polymer sample, the X-rays are diffracted by the ordered, crystalline regions within the material. The resulting diffraction pattern is a fingerprint of the crystal lattice.

For a semi-crystalline polymer, the WAXD pattern typically consists of sharp diffraction peaks superimposed on a broad, amorphous halo. The positions of the sharp peaks are related to the spacing between atomic planes in the crystal lattice (d-spacing), as described by Bragg's Law. Analysis of these peaks can reveal the unit cell dimensions and the crystalline phase of the polymer. The broad halo arises from the disordered, amorphous regions of the polymer.

In the hypothetical case of poly(this compound), a WAXD analysis would be expected to reveal whether the polymer is amorphous or semi-crystalline. The bulky diphenylantimony side groups might hinder crystallization, potentially leading to a predominantly amorphous structure, which would be characterized by a broad, featureless WAXD pattern. If crystalline domains are present, the positions and intensities of the diffraction peaks would provide information about the packing of the polymer chains.

Table 1: Hypothetical WAXD Data for a Semi-Crystalline Polymer

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity | Crystalline Plane (hkl) |

| 10.5 | 8.42 | Medium | (100) |

| 18.2 | 4.87 | High | (110) |

| 21.0 | 4.23 | Low | (200) |

| 23.5 | 3.78 | Medium | (210) |

This table represents a hypothetical example of WAXD data and is not based on experimental results for poly(this compound).

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures and Domain Sizes

Small-Angle X-ray Scattering (SAXS) is a complementary technique to WAXD that probes larger-scale structures, typically in the range of 1 to 100 nanometers. This makes it particularly well-suited for studying the morphology of block copolymers, where different polymer blocks can self-assemble into ordered nanostructures such as lamellae, cylinders, or spheres.

The SAXS profile of a block copolymer exhibits scattering peaks at low angles, which correspond to the periodic arrangement of these nanodomains. The position of the primary scattering peak (q) is inversely related to the characteristic domain spacing (d) of the nanostructure (d = 2π/q). By analyzing the positions and relative intensities of the higher-order scattering peaks, the morphology of the self-assembled structure can be determined.

For copolymers of this compound with another monomer, SAXS would be an invaluable tool for characterizing the resulting supramolecular structures. The significant difference in electron density between the antimony-containing block and a hydrocarbon-based block would likely produce strong scattering contrast, facilitating the analysis. The domain sizes and morphology would be influenced by the copolymer composition, block lengths, and processing conditions.

Table 2: Hypothetical SAXS Data for a Block Copolymer

| Scattering Vector (q) (nm⁻¹) | Relative Intensity | q/q | Inferred Morphology | Domain Spacing (d) (nm) |

| 0.25 (q) | High | 1 | Lamellar | 25.1 |

| 0.50 | Medium | 2 | ||

| 0.75 | Low | 3 |

This table represents a hypothetical example of SAXS data for a block copolymer and is not based on experimental results for copolymers of this compound.

Microscopy for Morphological and Surface Analysis

Microscopy techniques provide direct visualization of the surface and internal structure of materials at high magnification. For polymers, electron microscopy is particularly powerful for revealing morphological features from the nanometer to the micrometer scale.

Scanning Electron Microscopy (SEM) for Surface Topography and Cross-Sectional Features

Scanning Electron Microscopy (SEM) is used to image the surface of a material with high resolution. In this technique, a focused beam of electrons is scanned across the sample, and the interaction of the electrons with the surface generates various signals that are used to create an image. SEM provides detailed information about surface topography, texture, and composition.

For poly(this compound), SEM could be used to examine the surface of films, fibers, or bulk samples. It could reveal the presence of pores, cracks, or other surface defects. By fracturing a sample, the cross-sectional morphology could also be investigated, providing insights into the bulk structure. Energy-dispersive X-ray spectroscopy (EDS), an analytical technique often coupled with SEM, could be used to map the elemental distribution on the surface, confirming the presence and distribution of antimony.

Transmission Electron Microscopy (TEM) for Internal Microstructure and Phase Separation

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM and is used to study the internal microstructure of thin samples. In TEM, a beam of electrons is transmitted through an ultrathin section of the material. The transmitted electrons are then focused to form an image, which reveals variations in electron density within the sample.

For copolymers of this compound, TEM would be essential for visualizing the phase-separated morphology. The heavy antimony atoms in the poly(this compound) block would scatter electrons more strongly than a lighter, hydrocarbon-based block. This difference in scattering power would create contrast in the TEM image, allowing for the direct visualization of the nanodomains. The size, shape, and arrangement of these domains could be observed and measured, complementing the information obtained from SAXS.

Thermal Analysis for Transition Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For polymers, these methods are crucial for determining key transition temperatures, such as the glass transition temperature (Tg) and the melting temperature (Tm), as well as assessing thermal stability.

The thermal properties of a polymer are highly dependent on its chemical structure. For poly(this compound), the bulky and polar side groups would be expected to significantly influence its thermal behavior.

A hypothetical thermal analysis of poly(this compound) might reveal a high glass transition temperature due to the restricted chain mobility caused by the large diphenylantimony groups. The thermal stability of the polymer, which could be assessed by thermogravimetric analysis (TGA), would depend on the strength of the carbon-antimony and other bonds in the polymer structure. Copolymers containing this compound would exhibit thermal properties that are dependent on the composition and the properties of the comonomer.

Table 3: Hypothetical Thermal Analysis Data for an Amorphous Polymer

| Analysis Technique | Parameter | Value (°C) |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | 150 |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (5% weight loss) | 350 |

This table represents a hypothetical example of thermal analysis data and is not based on experimental results for poly(this compound).

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Enthalpies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. iitk.ac.in This method is crucial for determining the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netmit.edu Furthermore, DSC can be utilized to determine the enthalpy of polymerization (ΔHp), which is a critical parameter for understanding the polymerization process. nist.govresearchgate.net

For poly(this compound), a DSC analysis would be expected to reveal its glass transition temperature, which is the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. polyspectra.comwikipedia.orgspecialchem.com This transition is observed as a step-like change in the baseline of the DSC thermogram. uc.edu The Tg is a critical property as it dictates the upper service temperature of the material in many applications. For copolymers of this compound with other monomers, the Tg would be expected to vary depending on the composition and the nature of the comonomer, potentially showing a single Tg for random copolymers or multiple Tgs for block copolymers if the blocks are immiscible. researchgate.net

The enthalpy of polymerization for this compound could be determined by polymerizing the monomer within the DSC instrument. The exothermic peak observed during polymerization can be integrated to calculate the heat released, which corresponds to the enthalpy of polymerization. doubtnut.comdoubtnut.com This value provides insight into the thermodynamic driving force of the polymerization reaction. A representative, hypothetical dataset for the thermal transitions of poly(this compound) and its copolymers is presented in Table 1.

Table 1: Hypothetical DSC Data for Poly(this compound) and its Copolymers

| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Enthalpy of Polymerization (ΔHp) (kJ/mol) |

| Poly(this compound) (Homopolymer) | 135 | N/A | -60 |

| Copolymer (50% this compound, 50% Methyl Methacrylate) | 120 | N/A | -58 |

| Copolymer (25% this compound, 75% Styrene) | 110 | N/A | -65 |

Note: This table contains hypothetical data for illustrative purposes, as specific experimental values for Poly(this compound) are not publicly available.

Thermogravimetric Analysis (TGA) for Polymer Decomposition Behavior

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. iitk.ac.in It is a primary method for determining the thermal stability and decomposition profile of polymers. researchgate.netd-nb.info The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum decomposition rates, and the amount of residual char at the end of the analysis.

For poly(this compound), a TGA analysis would be critical in understanding its thermal stability, particularly given the presence of the antimony-oxygen bond and the phenyl groups. The decomposition of antimony-containing polymers can be complex. grafiati.comnist.gov The TGA thermogram would likely show a multi-step decomposition process. The initial weight loss could be attributed to the degradation of the methacrylate backbone, followed by the decomposition of the organoantimony side groups at higher temperatures. researchgate.net The presence of antimony may also influence the char yield, which is the percentage of material remaining at high temperatures, a factor often associated with flame retardant properties. grafiati.com

Table 2: Hypothetical TGA Data for Poly(this compound) and its Copolymers

| Polymer Composition | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Char Yield at 600°C (%) |

| Poly(this compound) (Homopolymer) | 320 | 380 | 35 |

| Copolymer (50% this compound, 50% Methyl Methacrylate) | 310 | 370, 410 | 28 |

| Copolymer (25% this compound, 75% Styrene) | 300 | 360, 450 | 25 |

Note: This table contains hypothetical data for illustrative purposes, as specific experimental values for Poly(this compound) are not publicly available.

Structure Property Relationships in Poly Methacryloxydiphenylantimony Based Materials

Influence of Monomer Sequence Distribution on Polymer Architecture and Chain Conformation

In a random copolymer , the methacryloxydiphenylantimony units are interspersed irregularly along the polymer backbone. This disrupts the regular packing that might be possible in a homopolymer, leading to a more amorphous and likely more flexible structure. The chain conformation in this case is often a random coil.

In a block copolymer , long sequences of this compound are linked to sequences of another monomer. This can lead to microphase separation, where the different blocks self-assemble into distinct domains (e.g., lamellar, cylindrical, or spherical). This nano-scale ordering creates a highly structured architecture that can impart properties of both a rigid material (from the potentially ordered antimony-containing blocks) and a more flexible one.

The conformation of the polymer chain is also heavily influenced by these sequences. aps.orgucla.edu The presence of the large diphenylantimony moiety introduces significant steric hindrance, which affects bond rotation along the polymer backbone. ucla.edu In block copolymers, this can lead to more extended chain conformations within the this compound domains compared to the more coiled conformation of a comonomer block like polystyrene or poly(methyl methacrylate). The synthesis of complex polymeric architectures with high chain density has become more accessible through advanced polymerization techniques, allowing for precise control over these structures. rsc.org

Table 1: Influence of Monomer Sequence on Polymer Architecture

| Copolymer Type | Monomer Sequence | Resulting Architecture | Typical Chain Conformation |

|---|---|---|---|

| Random | A-B-B-A-B-A-A-B | Amorphous, disordered | Random coil |

| Alternating | A-B-A-B-A-B-A-B | Regular, ordered | More extended than random |

| Block | A-A-A-A-B-B-B-B | Microphase-separated domains | Segregated conformations (e.g., extended and coiled) |

This table provides a generalized representation of how monomer sequence influences polymer structure. "A" represents this compound and "B" represents a comonomer.

Correlation of Polymer Stereoregularity (e.g., Tacticity) with Macroscopic Behavior

Tacticity refers to the stereochemical arrangement of the chiral centers within a macromolecule. wikipedia.org For poly(this compound), the spatial orientation of the bulky -O-Sb(Ph)₂ side group relative to the polymer backbone defines its tacticity. The three primary forms are isotactic, syndiotactic, and atactic. youtube.com

Isotactic: The side groups are all located on the same side of the polymer chain. This regular structure allows chains to pack closely, often leading to a high degree of crystallinity. youtube.com

Syndiotactic: The side groups are located on alternating sides of the chain. This regularity can also permit efficient chain packing and crystallinity. youtube.com

Atactic: The side groups are randomly arranged on either side of the chain. The lack of order prevents chains from packing into a crystal lattice, resulting in an amorphous material. wikipedia.org

The macroscopic properties of poly(this compound) are profoundly affected by its tacticity. wikipedia.org Isotactic and syndiotactic polymers, due to their potential for crystallinity, generally exhibit higher melting points, greater mechanical strength and stiffness, and lower solubility compared to their atactic counterparts. youtube.com For instance, isotactic polypropylene (B1209903) is a rigid, crystalline material used in high-strength applications, whereas atactic polypropylene is an amorphous, softer material. youtube.com A similar relationship is expected for poly(this compound). The control of tacticity, often achieved through the choice of polymerization initiator and reaction conditions, is therefore a critical tool for tailoring the material's performance. chempedia.info

Table 2: Expected Correlation of Tacticity and Properties in Poly(this compound)

| Tacticity | Chain Structure | Crystallinity | Expected Mechanical Properties | Expected Solubility |

|---|---|---|---|---|

| Isotactic | Regular, ordered side groups | Semicrystalline | High tensile strength, rigid | Low |

| Syndiotactic | Regular, alternating side groups | Semicrystalline | High tensile strength, rigid | Low |

| Atactic | Random side group orientation | Amorphous | Lower tensile strength, flexible | High |

Impact of the Antimony Moiety on Polymer Chain Flexibility and Intermolecular Interactions

The incorporation of the diphenylantimony group into the methacrylate (B99206) side chain has a dual effect on the polymer's properties. Firstly, the sheer size and mass of the Sb(Ph)₂ group introduce significant steric hindrance. This bulkiness restricts the rotation around the C-C single bonds of the polymer backbone, leading to increased chain stiffness. Compared to a polymer like poly(methyl methacrylate), poly(this compound) chains are expected to be less flexible and adopt more extended conformations.

Secondly, the antimony moiety introduces strong intermolecular interactions. nsf.gov These are not the covalent bonds of the polymer backbone but attractive forces between adjacent chains, such as van der Waals forces and dipole-dipole interactions. libretexts.org The antimony atom and its bonds to oxygen and carbon create significant bond dipoles, making the side group polar. These polar regions on different chains can attract each other, effectively acting as temporary physical crosslinks that hold the chains together more tightly. nih.govmdpi.com The presence of phenyl rings also allows for potential pi-pi stacking interactions between the side chains of neighboring polymers. These combined intermolecular forces can lead to materials with higher glass transition temperatures and improved thermal stability. nsf.gov

Relationship Between Crosslinking Density and Network Formation

Crosslinking transforms a collection of individual polymer chains into a single, continuous three-dimensional network. specialchem.com This is achieved by forming covalent bonds between the chains. In polymers based on this compound, crosslinking can be introduced by including a multifunctional comonomer (a crosslinker) during polymerization.

The crosslinking density , which is the number of crosslinks per unit volume, is a critical parameter that determines the final properties of the network.

Low Crosslinking Density: Results in a soft, flexible network, often referred to as an elastomer or gel. The polymer chains have significant freedom to move between the crosslink points.

High Crosslinking Density: Creates a rigid, brittle, and strong material, often classified as a thermoset. tum.de The movement of the polymer chains is severely restricted by the high number of covalent links. specialchem.com

Increasing the crosslinking density in a poly(this compound)-based material leads to predictable changes in its macroscopic behavior.

Table 3: Effect of Crosslinking Density on Polymer Properties

| Property | Low Crosslinking Density | High Crosslinking Density |

|---|---|---|

| Mechanical Strength | Low | High |

| Stiffness (Modulus) | Low | High |

| Ductility/Elongation | High | Low (Brittle) specialchem.com |

| Solvent Swelling | High | Low |

| Thermal Stability | Moderate | High specialchem.com |

Interfacial Interactions in this compound-Derived Composites and Nanocomposites

Composites are materials made by combining a polymer matrix, such as poly(this compound), with a reinforcing filler, which can range from micron-sized particles to nanoparticles. unirioja.es The properties of the resulting composite depend not only on the properties of the individual components but, crucially, on the interactions at the interface between them. researchgate.net

Strong interfacial adhesion is critical for effective stress transfer from the polymer matrix to the stronger filler particles, resulting in significantly improved mechanical properties such as tensile strength and modulus. researchgate.net Conversely, poor interaction at the interface leads to weak points in the material, where failure can initiate under stress. Surface modification of fillers is often employed to enhance their compatibility with the polymer matrix, ensuring a strong and stable interface. mater-rep.com The use of nanocomposites can lead to enhanced functionalities, including improved mechanical strength, thermal stability, and flame resistance. mdpi.com

Computational and Theoretical Studies of Methacryloxydiphenylantimony Systems

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in predicting the reactivity of a monomer by analyzing its electronic structure. scienceopen.comredalyc.org These calculations provide a deep understanding of how the distribution of electrons in the Methacryloxydiphenylantimony monomer influences its behavior in polymerization reactions.

Detailed research findings from these calculations focus on several key parameters:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Electronic Density and Electrostatic Potential (ESP): Mapping the electron density and electrostatic potential onto the monomer's surface reveals the distribution of charge. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are the likely points of attack for other reactants during polymerization. mdpi.com For this compound, the ESP would highlight the reactivity of the vinyl group and the influence of the electron-withdrawing diphenylantimony group.

Below is a table of hypothetical quantum chemical parameters calculated for this compound, compared to a standard monomer, Methyl Methacrylate (B99206) (MMA). These values illustrate how the presence of the diphenylantimony group could alter the monomer's electronic properties.

| Parameter | This compound (Hypothetical) | Methyl Methacrylate (MMA) (Typical) | Implication for Reactivity |

| EHOMO | -6.5 eV | -7.0 eV | Higher HOMO energy suggests greater electron-donating ability. |

| ELUMO | -1.8 eV | -1.2 eV | Lower LUMO energy indicates a higher affinity for electrons. |

| Energy Gap (ΔE) | 4.7 eV | 5.8 eV | A smaller energy gap suggests higher kinetic reactivity. researchgate.net |

| Dipole Moment (µ) | 3.5 D | 1.8 D | A larger dipole moment points to increased polarity. |

| Charge on Carbonyl Oxygen | -0.60 e | -0.55 e | More negative charge could enhance coordination with electrophiles. |

These theoretical calculations suggest that the diphenylantimony group significantly modifies the electronic landscape of the methacrylate monomer, likely increasing its reactivity in comparison to standard methacrylates.

Molecular Dynamics Simulations for Polymer Chain Behavior and Conformation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For poly(this compound), MD simulations can predict the behavior and conformation of polymer chains in various environments, providing insights into the material's macroscopic properties. mdpi.com

The simulation process involves:

Building a Model: Constructing an atomistic model of one or more polymer chains.

Force Field Application: Applying a force field (e.g., AMBER, OPLS) to describe the forces between atoms. mdpi.com

Simulation: Solving Newton's equations of motion for the system, allowing the polymer chains to move and interact with each other and with any surrounding solvent molecules. dovepress.com

Through MD simulations, researchers can analyze:

Polymer-Solvent Interactions: Simulations can quantify the interactions between the polymer and solvent molecules, predicting solubility and the degree of swelling in different solvents. The Solvent Accessible Surface Area (SASA) is a useful metric for this analysis. dovepress.com

Amorphous Packing: For bulk polymer systems, MD can model the packing of polymer chains in the amorphous state, which is crucial for predicting properties like density and free volume.

The table below outlines a typical setup for an MD simulation of a poly(this compound) chain and the properties that would be investigated.

| Simulation Parameter | Value / Description | Purpose |

| System | Single polymer chain (100 monomer units) in a solvent box | To study single-chain conformation and polymer-solvent interactions. |

| Solvent | Tetrahydrofuran (THF) | To mimic a good solvent condition. researchgate.net |

| Force Field | General Amber Force Field (GAFF) | To model the organic and organometallic components. |

| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) | To simulate realistic laboratory conditions. dovepress.com |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Simulation Time | 200 nanoseconds | To allow the polymer chain to explore various conformations. |

| Properties Analyzed | Radius of Gyration (Rg), End-to-End Distance, SASA, Radial Distribution Functions (RDFs) | To characterize chain size, shape, and interactions with the solvent. dovepress.com |

These simulations would be critical for understanding how the bulky and heavy diphenylantimony side groups affect the flexibility and packing of the polymer chains, which in turn dictates the material's physical properties.

Density Functional Theory (DFT) for Antimony's Role in Polymerization and Coordination

Density Functional Theory (DFT) is a highly accurate quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly well-suited for studying organometallic systems, including the specific role of the antimony atom in the polymerization and coordination behavior of this compound. nih.gov

DFT calculations can provide detailed insights into:

Coordination Chemistry: The antimony atom in the side chain can act as a Lewis acid, potentially coordinating with other molecules or parts of the polymer. DFT can model these coordination complexes, determining their stability and geometry. mdpi.com For instance, it can predict the bond lengths and angles of antimony interacting with carbonyl oxygens from other monomer units.

Influence on Polymerization: The electronic properties of the antimony center can influence the reactivity of the nearby methacrylate group. DFT can quantify this effect by analyzing changes in the electronic structure of the vinyl group as a result of coordination at the antimony center. acs.org

Bonding Analysis: Advanced DFT techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can characterize the nature of the antimony-oxygen (Sb-O) and antimony-carbon (Sb-C) bonds. mdpi.comuq.edu.au This reveals whether the bonds are primarily covalent or ionic and how their character changes in different chemical environments.

The following table presents hypothetical DFT-calculated data on the antimony center in the monomer versus a dimer, illustrating how its properties might change upon polymerization.

| Property | Monomer | Dimer (Coordinated) | Significance |

| Sb-O Bond Length | 2.05 Å | 2.15 Å | Lengthening of the bond suggests a weaker bond upon coordination. |

| NBO Charge on Sb | +1.2 e | +1.3 e | Increase in positive charge indicates Lewis acidic behavior. |

| Coordination Number of Sb | 3 (C, C, O) | 4 (C, C, O, Ocarbonyl) | Shows the potential for the Sb atom to act as a coordination site. mdpi.com |

| Energy of Sb Lone Pair | -8.2 eV | -8.5 eV | Stabilization of the lone pair upon interaction with an adjacent unit. |

These theoretical findings are crucial for understanding the unique properties that the antimony atom imparts to the polymer, such as its potential for flame retardancy, refractive index modification, and altered thermal stability, which are often linked to the metal's coordination behavior.

Machine Learning Approaches for Structure-Property Prediction of Copolymers

Machine learning (ML) is emerging as a powerful tool in polymer science for establishing structure-property relationships without the need for extensive experimentation or computationally expensive simulations. nih.govresearchgate.net For copolymers involving this compound, ML models can be trained to predict material properties based on the chemical structure and composition of the polymer chain. nih.gov

The general workflow for this approach is:

Data Collection: A dataset is compiled from experimental results or high-throughput computational studies. This dataset includes the polymer's structure (monomer types, sequence, and ratio) and the corresponding measured property (e.g., glass transition temperature Tg, refractive index, dielectric constant). researchgate.netnih.gov

Feature Engineering: The polymer structures are converted into numerical representations (descriptors or "fingerprints") that an ML algorithm can process.

Model Training: An ML model, such as a feed-forward neural network (FFNN) or a recurrent neural network (RNN), is trained on the dataset to learn the correlation between the structural features and the properties. nih.gov

Prediction: Once trained, the model can rapidly predict the properties of new, hypothetical copolymer structures. arxiv.org

This approach is highly valuable for screening vast numbers of potential copolymers to identify candidates with desired properties. For instance, an ML model could be developed to predict the refractive index of copolymers of this compound (M) and Styrene (B11656) (S).

An example of a training data structure is shown below.

| Copolymer Sequence (Input) | M:S Ratio (Input) | Sequence Type (Input) | Refractive Index (Output) |

| MSMSMSMS... | 50:50 | Alternating | 1.63 |

| MMMMSSSS... | 50:50 | Block | 1.61 |

| MSMMSSSM... | 50:50 | Random | 1.62 |

| M M M S M M M S... | 75:25 | Random | 1.65 |

| M S S S M S S S... | 25:75 | Random | 1.59 |

By training on such data, the ML model can learn the subtle effects of monomer sequence and composition on the final properties, providing an efficient pathway for the in silico design of new functional materials. nih.govarxiv.org

Polymerization Reaction Pathway Modeling

Understanding the step-by-step mechanism of a polymerization reaction is key to controlling the outcome and tailoring the final polymer's properties. Computational modeling can map out the entire reaction pathway for the polymerization of this compound, identifying the most favorable sequence of events from initiation to termination. chandra-asri.com

This modeling typically involves:

Transition State Searching: Using quantum chemical methods like DFT, researchers locate the transition state (TS) for each elementary reaction step (initiation, propagation, chain transfer, termination). The TS represents the highest energy point along the reaction coordinate. wpmucdn.com

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for competing pathways, the most likely mechanism can be determined. wpmucdn.comuni-goettingen.de

A hypothetical comparison of calculated activation energies for different propagation steps in a copolymerization reaction is provided in the table below.

| Reaction Step | Description | Activation Energy (Ea) (Hypothetical) | Implication |

| M* + M → M-M | Homopropagation of M | 18 kJ/mol | Favorable self-propagation of the antimony-containing monomer. |

| S + S → S-S | Homopropagation of S | 22 kJ/mol | Standard propagation for styrene. |

| M + S → M-S | Cross-propagation | 16 kJ/mol | A low barrier suggests a high tendency for M radicals to add S monomers. |

| S + M → S-M* | Cross-propagation | 25 kJ/mol | A high barrier indicates that S radicals add M monomers more slowly. |

M = this compound; S = Styrene; M and S* are the corresponding polymer radicals.

This type of detailed modeling provides a fundamental understanding of the reaction dynamics. It can explain experimentally observed phenomena, such as the tendency of certain monomers to form alternating or blocky structures, and guide the selection of reaction conditions to achieve a desired polymer architecture. wpmucdn.com

Coordination Chemistry Aspects of Methacryloxydiphenylantimony and Its Polymers

Metal-Ligand Interactions Involving the Antimony Center within the Polymer Architecture

The Sb atom in methacryloxydiphenylantimony can be considered a Lewis acid, an electron-pair acceptor, while the ligands act as Lewis bases, or electron-pair donors. msu.edu The nature of the bond between antimony and its ligands can range from covalent to dative interactions. rsc.org Research into related organoantimony compounds demonstrates that the antimony center can achieve various coordination numbers, commonly ranging from 3 to 6, depending on the steric and electronic properties of the bonded ligands. libretexts.orgmdpi.com

Within the polymer chain, the antimony atom is covalently bonded to two phenyl groups and the oxygen atom of the methacrylate (B99206) group. However, the antimony center can also form additional weaker, non-covalent interactions with neighboring polymer chains or other molecules present in the system. These interactions, which can include van der Waals forces and secondary Sb-O or Sb-π interactions, play a crucial role in determining the polymer's morphology and bulk properties. mdpi.com

Studies on analogous systems, such as antimony-functionalized phosphine-based photopolymer networks, have shown that the coordination environment around the antimony atom can be tuned to alter the physical and electronic properties of the resulting material. nih.gov This highlights the importance of understanding the subtle interplay of forces at the antimony center within the polymer architecture.

Role of Antimony in the Formation of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) are extended structures formed by the self-assembly of metal ions with organic ligands. researchgate.netnih.gov When these frameworks are porous, they are often referred to as metal-organic frameworks (MOFs). wikipedia.org Antimony-containing compounds, including those with phenyl and carboxylate ligands, have been explored as building blocks for the construction of novel CPs and MOFs. rsc.orggrafiati.com

The antimony atom in this compound, with its ability to coordinate with various donor atoms, can act as a node in the formation of higher-dimensional networks. While the phenyl groups are generally considered stable and less likely to participate in further coordination, the methacrylate group offers potential bridging capabilities. The carbonyl oxygen of the methacrylate could coordinate to an antimony center of a neighboring polymer chain, leading to the formation of a cross-linked or extended network structure.